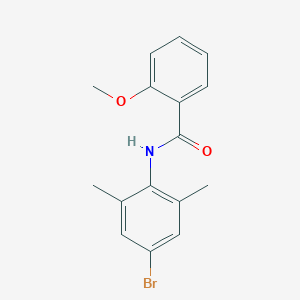![molecular formula C22H19N3O3 B245108 N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide](/img/structure/B245108.png)
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the class of compounds known as oxazolo[4,5-b]pyridines, which have been found to exhibit a range of biological activities. In
Applications De Recherche Scientifique
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide has been found to exhibit a range of biological activities, making it a promising compound for scientific research. Some of the most notable research applications include its potential as an anti-inflammatory agent, its ability to inhibit cancer cell growth, and its potential as a treatment for neurological disorders such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide is not yet fully understood, but it is believed to act through a variety of pathways. Some studies have suggested that it may inhibit the activity of certain enzymes that are involved in inflammation and cancer cell growth, while others have suggested that it may act on certain receptors in the brain to improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide can have a range of biochemical and physiological effects. For example, it has been found to reduce inflammation in animal models, and to inhibit the growth of cancer cells in vitro. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide in lab experiments is its high purity and availability. This compound is readily synthesized using the optimized method described above, making it a convenient compound for use in scientific research. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide. One area of focus could be on understanding its mechanism of action in more detail, which could help to identify new therapeutic applications for this compound. Another area of focus could be on developing new synthesis methods that could improve yield and purity, or on exploring the potential of this compound as a drug delivery agent. Overall, there is significant potential for future research on N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide, and it is likely to continue to be an important compound in scientific research for years to come.
Méthodes De Synthèse
The synthesis of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide involves a multi-step process that starts with the reaction of 2-methyl-5-nitro-[1,3]oxazolo[4,5-b]pyridine with 2-aminophenylacetic acid. The resulting intermediate is then reacted with 2-methylphenoxyacetic acid to yield the final product. This synthesis method has been optimized for high yield and purity, making N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide a readily available compound for scientific research.
Propriétés
Formule moléculaire |
C22H19N3O3 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H19N3O3/c1-14-9-10-16(22-25-21-19(28-22)8-5-11-23-21)12-17(14)24-20(26)13-27-18-7-4-3-6-15(18)2/h3-12H,13H2,1-2H3,(H,24,26) |
Clé InChI |
KPUUZMNRNKSILR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC=CC=C4C |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B245025.png)
![N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B245028.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-pyridinecarboxamide](/img/structure/B245031.png)
![2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B245032.png)
![3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245034.png)
![N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B245036.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B245039.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B245040.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B245042.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B245043.png)


![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-pyridinecarboxamide](/img/structure/B245047.png)
